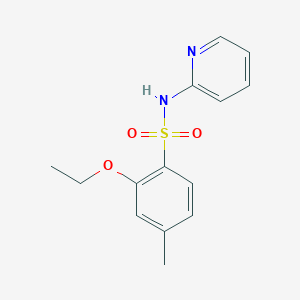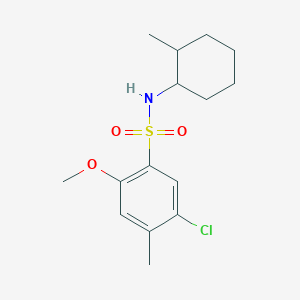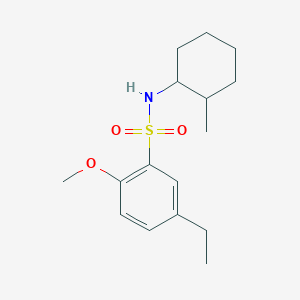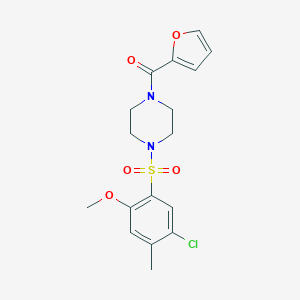
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCMES or NSC-101088 and has a molecular formula of C11H14Cl2NO3S.
作用機序
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is still under investigation. However, it has been suggested that this compound works by inhibiting specific enzymes and proteins that play a crucial role in various cellular processes such as cell growth, division, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in the brain. In addition, it has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a lead compound in drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One of the directions is to further investigate its mechanism of action and identify specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, there is a need to explore its potential use in other fields such as immunology and infectious diseases. Finally, there is a need to optimize its use in lab experiments by developing more efficient synthesis methods and identifying its limitations.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields of scientific research. Its promising results in cancer research, neuroscience, and drug discovery make it a valuable compound for further investigation. However, its mechanism of action is not fully understood, and there is a need for further research to optimize its use in lab experiments.
合成法
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be achieved through a two-step process. The first step involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with methyl iodide in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography.
科学的研究の応用
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, it has been studied for its potential use as a neuroprotective agent and in drug discovery, it has been studied for its potential use as a lead compound in the development of new drugs.
特性
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ethyl ether](/img/structure/B497781.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B497782.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497783.png)

![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)








